molecular formula C8H16BrN B8583832 1-(2-Bromoethyl)-2,2-dimethylpyrrolidine

1-(2-Bromoethyl)-2,2-dimethylpyrrolidine

Cat. No.: B8583832
M. Wt: 206.12 g/mol
InChI Key: NGKWPCKZJMBKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-2,2-dimethylpyrrolidine is a brominated pyrrolidine derivative characterized by a pyrrolidine ring substituted with two methyl groups at the 2-position and a bromoethyl chain at the 1-position. This compound is of interest in organic synthesis, particularly in alkylation reactions, due to the reactive bromoethyl moiety. Its steric and electronic properties are influenced by the dimethyl groups, which may enhance stability and modulate reactivity compared to non-substituted analogs .

Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

1-(2-bromoethyl)-2,2-dimethylpyrrolidine

InChI

InChI=1S/C8H16BrN/c1-8(2)4-3-6-10(8)7-5-9/h3-7H2,1-2H3

InChI Key

NGKWPCKZJMBKJP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolidine Derivatives with Brominated Substituents

a. 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS 1088410-99-4)

  • Structure : Features a bromophenyl group instead of bromoethyl.
  • Properties : The aromatic bromophenyl group increases molecular weight (Mol. Wt. 240.14 g/mol) and may enhance π-π stacking interactions in biological systems. However, the absence of a reactive bromoethyl chain limits its utility in alkylation reactions .

b. 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine (CAS 435287-53-9)

  • Structure: Contains a bromo-chlorophenoxyethyl group attached to pyrrolidine.
  • Reactivity: The electron-withdrawing chlorine and bromine atoms may reduce nucleophilic substitution rates compared to the target compound.

Pyrrolidine Derivatives with Fluorinated or Methyl Substituents

a. 2,2-Dimethylpyrrolidine Hydrochloride

  • Structure : Lacks the bromoethyl group but shares the 2,2-dimethylpyrrolidine core.
  • Applications : Widely used in pharmaceutical intermediates. Market data (2025–2030) projects a 6.8% annual growth rate due to demand in drug synthesis. The absence of bromine reduces toxicity concerns but limits electrophilic reactivity .

b. 3,3,4,4-Tetrafluoropyrrolidine Derivatives (Compound 29 in )

  • Activity: Demonstrated similar potency to non-fluorinated analogs in biological assays. Fluorination increases metabolic stability and lipophilicity (cLogP +0.5), whereas bromoethyl substitution prioritizes reactivity over stability .

Stability and Handling Considerations

  • Brominated Compounds : Require precautions against light and moisture to prevent decomposition. The target compound’s bromoethyl group may pose higher toxicity risks compared to fluorinated analogs (e.g., 3,3,4,4-tetrafluoropyrrolidine) .
  • Storage : Recommended at 2–8°C under inert gas (N2/Ar), similar to other brominated heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.